![molecular formula C12H11FN2O2S B5873850 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide CAS No. 126790-83-8](/img/structure/B5873850.png)
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PF-04971729, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the glycine receptor alpha-3 subunit (GlyRα3), which makes it a promising drug candidate for the treatment of various neurological disorders.
Mecanismo De Acción
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide acts as a competitive antagonist of the GlyRα3, which results in the inhibition of inhibitory neurotransmission in the central nervous system. This leads to an increase in excitatory neurotransmission, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the modulation of synaptic transmission, the reduction of pain sensitivity, and the improvement of cognitive function. The compound has also been shown to have a good safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments are its high affinity for the GlyRα3, its ability to modulate synaptic transmission, and its good safety profile. However, some limitations of using this compound in lab experiments include its relatively low potency and selectivity compared to other GlyRα3 antagonists.
Direcciones Futuras
There are several potential future directions for the research and development of 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide. These include the optimization of its pharmacological properties, such as potency and selectivity, the evaluation of its therapeutic potential in various neurological disorders, and the development of novel drug delivery systems to improve its bioavailability and efficacy.
In conclusion, 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has a high affinity for the GlyRα3 and has been shown to have several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for its research and development.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide involves a multi-step process that begins with the preparation of 4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 4-pyridinemethanol to form the key intermediate, which is subsequently coupled with N-methylglycine to yield the final product.
Aplicaciones Científicas De Investigación
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as chronic pain, anxiety, and schizophrenia. The compound has been shown to have a high affinity for the GlyRα3, which is involved in the regulation of inhibitory neurotransmission in the central nervous system.
Propiedades
IUPAC Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGSEHAHCXTUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354716 |
Source
|
Record name | Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126790-83-8 |
Source
|
Record name | Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.